1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid
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Overview
Description
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bipyrazole core with an ethyl group at the 1’ position and a nitro group at the 4’ position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid is primarily determined by its functional groups. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The ethyl group can affect the compound’s solubility and overall chemical behavior. Molecular targets and pathways involved in its action are still under investigation, with studies focusing on its interaction with biological macromolecules and potential therapeutic effects .
Comparison with Similar Compounds
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the bipyrazole core, leading to different chemical properties and reactivity.
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: Contains a methyl ester group instead of a carboxylic acid, affecting its solubility and reactivity.
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at the 4 position, which alters its chemical behavior compared to the nitro group.
Properties
IUPAC Name |
1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-3-6(10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVGJDRQZCHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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